molecular formula C12H18N2O2 B1427582 1-cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid CAS No. 1248116-96-2

1-cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1427582
CAS No.: 1248116-96-2
M. Wt: 222.28 g/mol
InChI Key: VMDGPYPRHMXODT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Biological Activity

Overview

1-Cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O2C_{12}H_{18}N_2O_2, with a molecular weight of approximately 218.29 g/mol. The compound features a pyrazole ring with a cyclopentyl group at the first nitrogen position and a propyl group at the fifth carbon, along with a carboxylic acid functional group at the fourth carbon position.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate various signaling pathways, which can lead to different biological effects:

  • Enzyme Inhibition : Studies have indicated that this compound can inhibit certain enzymes involved in metabolic processes, contributing to its potential therapeutic effects .
  • Receptor Agonism : The compound may act as an agonist for specific receptors, influencing cellular responses such as vasodilation and anti-inflammatory effects .

Antimicrobial Properties

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit notable antimicrobial activity. For instance, compounds similar in structure have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies. It has been reported to reduce inflammation markers in vitro and in vivo, indicating its usefulness in managing conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives. For example, research indicates that some compounds can induce apoptosis in cancer cells by modulating cell cycle progression and promoting cell death pathways.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of various pyrazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that this compound displayed significant inhibition zones, suggesting strong antimicrobial potential .
  • Anti-inflammatory Study : In an animal model of induced inflammation, administration of the compound led to a marked decrease in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent .
  • Anticancer Research : A series of experiments were conducted on human cancer cell lines where the compound exhibited dose-dependent inhibition of cell growth. Notably, it induced apoptosis in over 40% of treated cells at higher concentrations.

Comparison with Similar Compounds

The unique structural features of this compound contribute to its distinct biological activities compared to similar compounds:

Compound NameMolecular FormulaUnique Features
1-Cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acidC12H18N2O2C_{12}H_{18}N_2O_2Methyl group instead of propyl affects activity
1-(4-Fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acidC12H18N2O2FC_{12}H_{18}N_2O_2FFluorine substitution enhances electronic properties

Properties

IUPAC Name

1-cyclopentyl-5-propylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-5-11-10(12(15)16)8-13-14(11)9-6-3-4-7-9/h8-9H,2-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDGPYPRHMXODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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